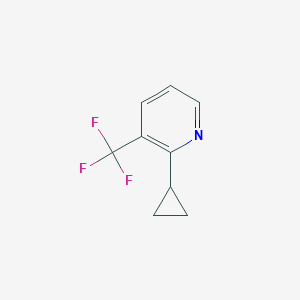
2-Cyclopropyl-3-(trifluoromethyl)pyridine
Cat. No. B8813246
M. Wt: 187.16 g/mol
InChI Key: QVRMEHSGXZJHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08592629B2
Procedure details


2-bromo-3-trifluoromethylpyridine (5 g, 22.1 mmol), cyclopropyl boronic acid (2.09 g, 24.3 mmol), and tribasic potassium phosphate (14.1 g, 66.4 mmol) were suspended in a mixture of toluene (150 mL) and water (30 mL), with rapid stirring. The suspension was heated to 80° C., and the solvent de-gassed by direct bubbling of N2 gas through the suspension for 30 minutes. The reaction was then heated to 95° C., and tricyclohexyl phosphine (620 mg, 2.21 mmol) followed by palladium acetate (248 mg, 1.12 mmol) were added. The reaction was left to stir and heat at 95° C. for 6 hours. The reaction was cooled to room temperature, and filtered through a plug of Arbocel™, eluting with ethyl acetate. The solvent was removed to leave a dark yellow oil. TBME was added (300 mL), and the organic phase washed with 2M HCl solution (3×200 mL). The organics were discarded. TBME (300 mL) was added to the combined aqueous layers, and solid sodium bicarbonate was added until the aqueous layer reached pH 7. The organic layer was removed, and the aqueous layer was extracted with TBME (2×100 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 4:1 heptane:ethyl acetate, affording the title compound as a colourless oil (400 mg, 10%).


Name
potassium phosphate
Quantity
14.1 g
Type
reactant
Reaction Step One






Name
Yield
10%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:12]1(B(O)O)[CH2:14][CH2:13]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC(OC)(C)C>[CH:12]1([C:2]2[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:14][CH2:13]1 |f:2.3.4.5,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1C(F)(F)F
|
|
Name
|
|
|
Quantity
|
2.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
|
Name
|
potassium phosphate
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
620 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
248 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent de-gassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by direct bubbling of N2 gas through the suspension for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then heated to 95° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat at 95° C. for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a plug of Arbocel™
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a dark yellow oil
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with 2M HCl solution (3×200 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
TBME (300 mL) was added to the combined aqueous layers, and solid sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until the aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with TBME (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 4:1 heptane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=NC=CC=C1C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400 mg | |
| YIELD: PERCENTYIELD | 10% | |
| YIELD: CALCULATEDPERCENTYIELD | 9.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
